N-(4-{[5-(4-methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide
Description
N-(4-{[5-(4-Methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide is a pyrimidine-based acetamide derivative characterized by:
- A pyrimidine core substituted at position 2 with a phenyl group and at position 5 with a 4-methylbenzenesulfonyl (tosyl) group.
- An ether linkage (oxy group) connecting the pyrimidine ring to a para-substituted phenylacetamide moiety. The phenylacetamide moiety may contribute to solubility and pharmacokinetic profiles .
Properties
IUPAC Name |
N-[4-[5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-yl]oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-17-8-14-22(15-9-17)33(30,31)23-16-26-24(19-6-4-3-5-7-19)28-25(23)32-21-12-10-20(11-13-21)27-18(2)29/h3-16H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBJWVMKCFGTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(4-methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Coupling with Phenyl Acetamide: The final step involves coupling the sulfonylated pyrimidine with phenyl acetamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(4-methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[5-(4-methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction by interacting with key proteins involved in the pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
a. Pyrimidine Core Modifications
- Target Compound : Features a 2-phenyl-5-tosylpyrimidine core. The tosyl group introduces steric bulk and polarity, while the phenyl group increases lipophilicity.
- Compound 54 () : Contains a 1,2,4-triazole ring instead of pyrimidine, with a phenylsulfonyl group. The triazole’s smaller ring size and three nitrogen atoms alter electronic properties and hydrogen-bonding capacity compared to pyrimidine .
- Compound: Utilizes a 2,6-dimethylpyrimidine with a sulfamoyl (-SO₂NH-) linkage.
b. Linkage and Functional Group Differences
- Target Compound : Ether (oxy) linkage between pyrimidine and phenylacetamide.
- Compound: Sulfanyl (-S-) linkage between pyrimidine and acetamide.
- Compound 54 () : Direct sulfonyl (-SO₂-) linkage to a triazole ring, which may improve metabolic stability .
c. Acetamide Substituents
Physicochemical Properties
Notes:
- The tosyl group in the target compound increases molecular weight and hydrophobicity compared to sulfamoyl or sulfanyl analogs .
Biological Activity
N-(4-{[5-(4-methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]oxy}phenyl)acetamide, also known by its CAS number 478247-36-8, is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by a complex structure that incorporates a pyrimidine moiety and a sulfonamide group, which are often associated with various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C25H21N3O4S, with a molecular weight of 459.52 g/mol. The structure includes:
- A pyrimidine ring , which is known for its role in nucleic acids and as a pharmacophore in various bioactive compounds.
- A sulfonamide group , which enhances solubility and can contribute to the compound's biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O4S |
| Molecular Weight | 459.52 g/mol |
| CAS Number | 478247-36-8 |
| IUPAC Name | N-[4-[5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-yl]oxyphenyl]acetamide |
| Density (Predicted) | 1.314 g/cm³ |
| Boiling Point (Predicted) | 616.9 °C |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrimidine rings can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .
Case Study: Anticancer Evaluation
A study synthesized various thiazole derivatives, revealing that certain compounds effectively inhibited tumor growth by promoting apoptotic pathways. While specific data on this compound is limited, its structural similarity to effective anticancer agents suggests potential efficacy in cancer treatment .
Antihypertensive Effects
The compound's structure suggests potential activity as an antihypertensive agent. Similar compounds, particularly those classified as 1,4-dihydropyridines, are known for their calcium channel-blocking properties, which can lead to reduced blood pressure levels. This mechanism involves the relaxation of vascular smooth muscle and decreased peripheral resistance.
Antimicrobial Activity
Preliminary investigations into related compounds have indicated antimicrobial properties. The sulfonamide group is known for its effectiveness against various bacterial strains, suggesting that this compound may exhibit similar effects. Specific studies would be required to confirm this activity against targeted pathogens.
Antimutagenic Properties
Some derivatives of pyrimidine compounds have demonstrated antimutagenic activities, potentially reducing the risk of mutations induced by environmental carcinogens. The exact mechanisms remain an area of active research but may involve the stabilization of DNA structures or the inhibition of mutagenic processes at the cellular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
